Technical Whitepaper: Characterization and Application of 1-Bromooctane-3,3,4,4-d4
Technical Whitepaper: Characterization and Application of 1-Bromooctane-3,3,4,4-d4
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Executive Summary
1-Bromooctane-3,3,4,4-d4 (CAS: 1219803-37-8) is a selectively deuterated isotopologue of 1-bromooctane.[1] Characterized by the replacement of four protium atoms with deuterium at the C3 and C4 positions, this compound serves as a critical tool in mechanistic toxicology and pharmacokinetic studies.
Its primary utility lies in the Deuterium Switch strategy—blocking metabolic oxidation at labile C-H sites to extend half-life or reduce toxic metabolite formation—and as a non-interfering internal standard in quantitative mass spectrometry.[1] This guide provides a comprehensive technical analysis of its properties, spectroscopic validation, and handling protocols.[2]
Physicochemical Profile
The introduction of deuterium (atomic mass ~2.014 Da) significantly alters the mass-dependent properties of the molecule while maintaining near-identical steric and electronic characteristics to the non-deuterated parent.
Comparative Properties Table
| Property | Parent: 1-Bromooctane | Isotopologue: 1-Bromooctane-3,3,4,4-d4 | Note / Causality |
| CAS Number | 111-83-1 | 1219803-37-8 | Specific to d4 variant |
| Formula | C₈H₁₇Br | C₈H₁₃D₄Br | 4 H replaced by D |
| Molecular Weight | 193.12 g/mol | 197.15 g/mol | +4.03 Da Mass Shift |
| Physical State | Colorless Liquid | Colorless Liquid | No phase change expected |
| Density (25°C) | 1.118 g/mL | ~1.141 g/mL (Predicted)* | Mass increase > Volume change |
| Boiling Point | 201°C | 200–201°C | Inverse isotope effect often negligible for heavy halides |
| Flash Point | 78°C | ~78°C | Kinetic flammability may decrease slightly |
| Lipophilicity (LogP) | 4.9 (Est) | 4.88 (Est) | C-D bonds are slightly less lipophilic |
*Note: Density prediction is based on the molar mass ratio (197.15/193.12) assuming negligible molar volume contraction (Ubbelohde effect).
Spectroscopic Validation (The "Fingerprint")
To validate the identity of 1-Bromooctane-3,3,4,4-d4, researchers must look for the absence of signals in NMR and the shift of signals in MS.
A. Nuclear Magnetic Resonance (NMR)
The deuteration at C3 and C4 creates a "silent region" in the ¹H-NMR spectrum and introduces coupling patterns in the ¹³C-NMR spectrum.
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¹H-NMR (Proton):
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Parent: Multiplets typically observed at δ 1.40–1.50 ppm (C3-H) and δ 1.25–1.35 ppm (C4-H).[1]
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d4-Isotopologue: These multiplets are absent .
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Neighboring Effects: The triplet at C2 (δ ~1.85 ppm) loses coupling to C3, potentially sharpening or changing multiplicity depending on long-range coupling.
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¹³C-NMR (Carbon):
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C3 & C4 Signals: Instead of sharp singlets, these carbons appear as quintets (spin-spin coupling with two attached D atoms, J ~19-22 Hz) and are slightly upfield shifted (isotopic perturbation).
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B. Mass Spectrometry (GC-MS)[1]
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Molecular Ion (M+):
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Parent: m/z 192 (⁷⁹Br) / 194 (⁸¹Br).
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d4-Isotopologue: m/z 196 (⁷⁹Br) / 198 (⁸¹Br) .[1]
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Fragmentation:
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Loss of propyl group (C3-C8) will differ.[1] The characteristic alkyl chain fragments will show +2 or +4 mass shifts depending on whether the fragment contains the C3/C4 region.
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Synthesis Logic & Retro-synthetic Analysis
The synthesis of 1-Bromooctane-3,3,4,4-d4 requires a strategy that introduces deuterium across a specific bond, typically via the saturation of an alkyne or alkene precursor using deuterium gas (D₂).
Graphviz Pathway: Synthesis Workflow[1]
Figure 1: Retro-synthetic pathway utilizing catalytic deuteration of an alkyne precursor followed by standard bromination.[1]
Mechanistic Insight: The reduction of the triple bond in 3-octyn-1-ol with D₂ gas over a Palladium catalyst ensures the addition of four deuterium atoms exactly at positions 3 and 4.[1] The hydroxyl group is then converted to a bromide using Phosphorus Tribromide (PBr₃), a standard SN2 substitution that preserves the isotopic integrity of the alkyl chain.
Applications in Drug Development (DMPK)[2]
The 3,3,4,4-d4 motif is specifically designed to probe metabolic pathways. Cytochrome P450 enzymes (CYPs) often attack alkyl chains at positions
The Kinetic Isotope Effect (KIE)
The Carbon-Deuterium (C-D) bond is shorter and stronger (bond dissociation energy ~ +5 kJ/mol) than the C-H bond due to lower zero-point vibrational energy.
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Primary KIE: If C-H bond breakage at C3 or C4 is the rate-determining step (RDS) in metabolism, deuteration will significantly slow down the reaction (
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Metabolic Shifting: If the C3/C4 site is blocked, the enzyme may be forced to attack a different, less favorable site, potentially altering the metabolite profile (Metabolic Switching).
Graphviz Pathway: Metabolic Stability Logic[1]
Figure 2: Decision tree illustrating how deuteration at metabolic "soft spots" (C3/C4) utilizes the Kinetic Isotope Effect to enhance drug stability.
Handling & Safety Protocol
While 1-bromooctane-3,3,4,4-d4 is chemically stable, it shares the toxicity profile of alkyl bromides.
A. Safety Data (Based on Parent GHS)
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Signal Word: WARNING
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Hazard Statements:
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PPE: Nitrile gloves (0.11 mm thickness, break-through >480 min), safety glasses with side shields, and lab coat.
B. Storage & Stability[5][6]
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Condition: Store at room temperature (15–25°C) in a tightly sealed container.
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Light Sensitivity: Alkyl bromides can degrade/discolor (turn yellow) upon prolonged exposure to light due to bromine radical liberation.[1] Store in amber glass .
C. QC Protocol: Isotopic Enrichment Analysis
To verify >98% enrichment:
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Prepare Sample: Dilute 10 µL of d4-bromide in 1 mL CDCl₃.
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Acquire ¹H-NMR: Run 16 scans.
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Integrate:
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Set the C1-H₂ triplet (approx 3.4 ppm) to integral = 2.00.[1]
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Integrate the region 1.25–1.50 ppm.
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Calculation: Theoretical integral for parent = 12H. Theoretical for d4 = 8H.
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Any excess integral in this region indicates incomplete deuteration.
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References
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 8140, 1-Bromooctane. Retrieved from [Link]
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Thornton, E. R. (1964). Solvolysis Mechanisms and Kinetic Isotope Effects. Annual Review of Physical Chemistry. Link to concept: [Link]
- Fisher, M. B., et al. (2016). The Deuterium Switch: A Powerful Tool for the Optimization of Metabolic Stability. Drug Discovery Today.
